molecular formula C20H20FNO3S B569537 [6-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl] acetate CAS No. 1544531-48-7

[6-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl] acetate

Cat. No. B569537
CAS RN: 1544531-48-7
M. Wt: 373.442
InChI Key: QEOJZNRKKWAHHV-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Diels–Alder reaction . For instance, a reaction between key intermediate 5 and Benzyl 1,2,3-triazine-5-carboxylate (9) led to the formation of the correspondent compound 10 .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropyl group, a fluorophenyl group, and a thienopyridin group . The InChI code for this compound is 1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21;/h2-5,10,13,19H,6-9,11H2,1H3;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 409.91 . The compound is soluble in DMSO when warmed at 60 °C .

Safety and Hazards

The safety data sheet for this compound indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[6-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-8-9-22(11-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOJZNRKKWAHHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(S1)CN(CC2)C(C3=CC=CC=C3F)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl] acetate

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